molecular formula C12H12ClFO B1324762 3-Chloro-5-fluorophenyl cyclopentyl ketone CAS No. 898791-72-5

3-Chloro-5-fluorophenyl cyclopentyl ketone

Cat. No. B1324762
M. Wt: 226.67 g/mol
InChI Key: UEMVNUHMBXUTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-fluorophenyl cyclopentyl ketone is a chemical compound with the CAS Number: 898791-72-5 and Linear Formula: C12H12ClFO . It is available for purchase from various chemical suppliers .


Chemical Reactions Analysis

The specific chemical reactions involving 3-Chloro-5-fluorophenyl cyclopentyl ketone are not provided in the search results. For detailed reaction mechanisms and conditions, it’s recommended to refer to peer-reviewed papers or technical documents related to this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-fluorophenyl cyclopentyl ketone are not provided in the search results. For detailed properties, it’s recommended to refer to the Material Safety Data Sheet (MSDS) or other technical documents related to this compound .

Scientific Research Applications

Reactivity of Rotameric Ketones

Rotameric ketones, including those with fluoro and chloro substituents, demonstrate unique cyclization characteristics. The study by Ōki, Tanuma, Tanaka, and Yamamoto (1988) discusses the formation of isomeric ketones from rotameric 3-methyl-3-(1,2,3,4-tetrahalo-9-triptycyl)butanoic acid, where fluoro and chloro are the halo elements. This research highlights the barriers to isomerization of these ketones and their relative stabilities based on steric congestion in the ground state (Ōki et al., 1988).

Synthesis of Piperidin-4-ols

Reese and Thompson (1988) described a method for synthesizing 1-arylpiperidin-4-ols, starting from dichloropentan-3-ol, which is derived from a corresponding ketone. This process involves reactions with various anilines, including 3-chloro- and 2-fluoro-anilines, showcasing the versatility of fluoro and chloro-substituted ketones in synthesizing piperidine derivatives (Reese & Thompson, 1988).

Heck Reaction with Fluorinated Ketones

Patrick, Agboka, and Gorrell (2008) investigated the Heck reaction using 3-fluoro-3-buten-2-one, demonstrating its potential in synthesizing Z-3-fluorobenzalacetones. This study highlights the utility of fluorinated ketones in catalytic processes (Patrick et al., 2008).

Development of Ketamine Derivatives

Moghimi, Rahmani, Zare, and Sadeghzadeh (2014) focused on the development of ketamine derivatives, including the synthesis of fluoroketamine. This research offers insights into the applications of fluoro-substituted cyclopentyl ketones in medicinal chemistry (Moghimi et al., 2014).

Molecular Imaging of Redox Metabolism

A study by Yee, Balšánek, and Sames (2004) developed a fluorogenic substrate for 3alpha-hydroxysteroid dehydrogenases, using ketones as a base. This research demonstrates the application of ketones in designing probes for redox imaging (Yee et al., 2004).

Halogenated Enolates Synthesis

Balaraman, Moskowitz, Liu, and Wolf (2016) explored the synthesis of perhalogenated ketones, demonstrating the use of aromatic trifluoroacetylated ketones in synthesizing ketones and alkenes with halogenated groups. This highlights the role of fluorinated ketones in organic synthesis (Balaraman et al., 2016).

Safety And Hazards

The safety and hazards associated with 3-Chloro-5-fluorophenyl cyclopentyl ketone are not provided in the search results. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) or other safety documents related to this compound .

Future Directions

The future directions or potential applications of 3-Chloro-5-fluorophenyl cyclopentyl ketone are not provided in the search results. The future directions would typically depend on the context in which this compound is used, such as in a biological or chemical process .

Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to 3-Chloro-5-fluorophenyl cyclopentyl ketone . For a comprehensive analysis, it’s recommended to search for relevant papers in scientific databases or journals.

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMVNUHMBXUTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642576
Record name (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluorophenyl cyclopentyl ketone

CAS RN

898791-72-5
Record name (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.